molecular formula C15H19ClFNO2 B5359615 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride

2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride

Cat. No. B5359615
M. Wt: 299.77 g/mol
InChI Key: BWLRMERCBKHXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride, commonly known as Fesoterodine, is a potent antimuscarinic drug used for the treatment of overactive bladder (OAB). It is a selective M3 muscarinic receptor antagonist that helps to reduce the symptoms of OAB, such as urinary frequency, urgency, and urge incontinence. Fesoterodine has been approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of OAB in adults.

Mechanism of Action

Fesoterodine works by blocking the M3 muscarinic receptors in the bladder, which are responsible for the contraction of the detrusor muscle. By inhibiting the muscarinic receptor-mediated contractions, Fesoterodine helps to reduce the urgency and frequency of urination, and also improves bladder capacity.
Biochemical and Physiological Effects:
Fesoterodine has been shown to have a high affinity for the M3 muscarinic receptors, with a selectivity for this receptor subtype over other muscarinic receptors. It has a long duration of action, with a half-life of approximately 10 hours, allowing for once-daily dosing. Fesoterodine is metabolized in the liver, primarily by the cytochrome P450 enzyme system, and is excreted in the urine.

Advantages and Limitations for Lab Experiments

Fesoterodine has several advantages for laboratory experiments, including its high potency and selectivity for the M3 muscarinic receptor, as well as its long duration of action. However, it also has some limitations, such as its potential for off-target effects and the need for specialized equipment and techniques for its synthesis and handling.

Future Directions

There are several potential future directions for research on Fesoterodine, including its use in combination with other drugs for the treatment of 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride, its potential for use in other conditions, such as interstitial cystitis, and the development of novel formulations and delivery methods to improve its efficacy and tolerability. Further studies are also needed to better understand the mechanism of action and pharmacokinetics of Fesoterodine, as well as its potential for adverse effects and drug interactions.

Synthesis Methods

Fesoterodine is synthesized by a multistep process that involves the reaction of 5-(2-fluorophenyl)-2-furaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent and a catalyst. The resulting intermediate is then treated with hydrochloric acid to obtain Fesoterodine hydrochloride. This synthetic route has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Fesoterodine has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to be effective in reducing the symptoms of 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride in clinical trials, with a favorable safety profile and tolerability. Fesoterodine has also been investigated for its potential use in other conditions, such as irritable bowel syndrome and chronic obstructive pulmonary disease.

properties

IUPAC Name

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2.ClH/c1-15(2,10-18)17-9-11-7-8-14(19-11)12-5-3-4-6-13(12)16;/h3-8,17-18H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLRMERCBKHXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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